molecular formula C23H27N5O B3407256 2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile CAS No. 612037-66-8

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B3407256
CAS No.: 612037-66-8
M. Wt: 389.5 g/mol
InChI Key: ARWMJWIEEVDBEO-UHFFFAOYSA-N
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Description

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrido[1,2-a]benzimidazole core substituted with an allyl group at position 2, a methyl group at position 3, and a 3-(4-morpholinyl)propylamino moiety at position 1. Its structural complexity arises from the fusion of benzimidazole and pyridine rings, combined with strategically placed substituents that modulate physicochemical and biological properties.

Properties

IUPAC Name

3-methyl-1-(3-morpholin-4-ylpropylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-3-7-18-17(2)19(16-24)23-26-20-8-4-5-9-21(20)28(23)22(18)25-10-6-11-27-12-14-29-15-13-27/h3-5,8-9,25H,1,6-7,10-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWMJWIEEVDBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[1,2-A]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide.

    Attachment of the Morpholinyl-Propylamino Side Chain: This step involves the reaction of the intermediate with a morpholine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The morpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific cellular targets involved in cancer cell proliferation and survival. For instance, research has indicated that derivatives of benzimidazole can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is particularly relevant in the context of various cancers, including breast and prostate cancer.

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been well-documented. The presence of the morpholinyl group in this compound enhances its interaction with bacterial membranes, potentially leading to increased efficacy against a range of pathogens. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial effects, making this compound a candidate for further exploration in treating infections.

Neurological Applications

The structural components of 2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile suggest potential applications in neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, indicating a possible role in treating conditions such as Alzheimer's disease and schizophrenia.

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with disease states. For example, research on related compounds has shown promise in inhibiting enzymes like NAMPT, which plays a critical role in NAD+ biosynthesis—a pathway often exploited by cancer cells to sustain their metabolism.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells; inhibits tumor growth
Antimicrobial EffectsBroad-spectrum activity against Gram-positive and Gram-negative bacteria
Neurological ImpactPotential neuroprotective effects; modulation of neurotransmitter levels
Enzyme InhibitionEffective inhibition of NAMPT leading to reduced cancer cell viability

Case Study: Anticancer Mechanism

In a notable study, derivatives of pyrido[1,2-A]benzimidazole were tested for their efficacy against various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction. This highlights the therapeutic potential of this compound in oncology.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of similar benzimidazole compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The study revealed that these compounds exhibited significant inhibitory effects, suggesting that this compound could be developed into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and properties are influenced by substituents on the pyrido[1,2-a]benzimidazole scaffold. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Notable Activity/Properties Synthesis Method
Target Compound 2-Allyl, 3-methyl, 1-(3-morpholinylpropylamino) C₂₂H₂₅N₅O 401.47 Antimicrobial (hypothesized) Not explicitly reported; likely multicomponent reaction
5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile 5-(2-hydroxy-3-(p-tolylamino)propyl), 3-methyl C₂₄H₂₄N₄O₂ 408.48 Unreported activity Multicomponent reaction
3-(Chloro/morpholino)-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitriles 3-Chloro/morpholino, 1-oxo C₁₅H₁₁ClN₄O/C₁₉H₂₁N₅O₂ 298.73/367.41 Antimicrobial (in vitro) Substitution reactions
3-Propyl-1-[(2-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile 3-Propyl, 1-(pyridinylmethylamino) C₂₁H₁₉N₅ 341.41 Kinase inhibition (hypothesized) Multicomponent reaction

Key Observations :

  • Morpholinyl vs. Pyridinylmethylamino Groups: The target compound’s 3-morpholinylpropylamino substituent may enhance solubility and bioavailability compared to the pyridinylmethylamino group in ’s analog, as morpholine rings improve water solubility .
  • Allyl vs.
  • Antimicrobial Activity: Morpholino-substituted analogs (e.g., ) demonstrated in vitro antimicrobial activity, suggesting the target compound’s morpholinylpropyl group could similarly contribute to efficacy .

Physicochemical Properties

  • Solubility: The morpholinylpropylamino group in the target compound likely enhances aqueous solubility relative to ’s pyridinylmethylamino analog, as morpholine is a polar, non-aromatic amine .
  • Molecular Weight : The target compound (401.47 g/mol) falls within the acceptable range for drug-like molecules, contrasting with ’s analog (408.48 g/mol), which may face challenges in bioavailability due to its higher mass and hydroxyl group .

Biological Activity

2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by a pyrido[1,2-A]benzimidazole core, substituted with an allyl group and a morpholinyl propylamino side chain. This unique configuration may contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds within the benzimidazole class often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some benzimidazole derivatives have shown effectiveness against various bacterial strains. For instance, related compounds have demonstrated moderate antibacterial properties against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects : Studies on similar compounds reveal significant antiproliferative activity against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit growth in pancreatic adenocarcinoma and chronic myeloid leukemia cells .
  • Monoamine Oxidase Inhibition : Certain derivatives have displayed inhibitory effects on monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This inhibition could have implications for treating mood disorders .

The biological activity of this compound may involve several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to interact with nucleic acids, potentially disrupting DNA replication and transcription processes. This interaction is critical for the antiproliferative effects observed in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, some benzimidazole derivatives have been reported to inhibit diacylglycerol acyltransferase (DGAT), impacting lipid metabolism in hepatocytes .

Case Studies and Research Findings

StudyFindings
IgMin ResearchIdentified moderate antibacterial properties against E. coli and S. aureus .
Antiproliferative TestingSignificant activity against various cancer cell lines; compounds exhibited IC50 values in the submicromolar range .
MAO Inhibition StudyCompounds showed 60%-63% inhibition of MAO activity, indicating potential for mood disorder treatments .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step approach is typically employed:

  • Step 1 : Cyclocondensation of precursors (e.g., 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole) with malononitrile and aldehydes to form the pyrido[1,2-a]benzimidazole core .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For example, introducing the morpholinylpropylamino group requires precise stoichiometry (e.g., 1.00 equiv substrate, 7.50 equiv azido(trimethyl)silane) and controlled heating (50°C in methylene chloride) .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields high-purity products (88% yield) .

Q. Which spectroscopic techniques are critical for characterization?

  • 1H/13C NMR : Assign peaks using diagnostic signals (e.g., δ 7.54 ppm for pyrazole protons; δ 150.4 ppm for aromatic carbons) .
  • IR Spectroscopy : Confirm functional groups (e.g., nitrile stretch at 2231 cm⁻¹, azide at 2139 cm⁻¹) .
  • Mass Spectrometry : High-resolution EI-MS (e.g., m/z 238.0961 for molecular ion) validates molecular weight .

Q. How can solubility and stability be assessed under experimental conditions?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) based on structural analogs .
  • Stability : Monitor via TLC under varying temperatures and pH. For example, trifluoroacetic acid (TFA) accelerates reactions but may degrade acid-sensitive groups .

Q. What safety protocols should be followed during synthesis?

  • Handling : Use PPE (gloves, goggles) due to toxic intermediates (e.g., azido compounds) .
  • Waste Disposal : Neutralize acidic waste (e.g., TFA) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield?

  • Catalyst Screening : Replace TFA with milder acids (e.g., acetic acid) to reduce side reactions .
  • Solvent Optimization : Compare methylene chloride with ethereal solvents (THF) to enhance nucleophilicity .
  • Stoichiometry Adjustments : Increase azide reagent equivalents (7.50→10.00 equiv) to drive reaction completion .

Q. How to resolve contradictions in synthetic data across studies?

  • Case Study : Compare one-pot multicomponent synthesis (precipitation isolation ) vs. stepwise protocols (column purification ).
  • Analytical Validation : Use LC-MS to identify byproducts (e.g., dealkylated intermediates) and adjust reaction time/temperature .

Q. What analytical challenges arise in characterizing this compound?

  • Signal Overlap in NMR : Resolve aromatic proton overlaps (δ 7.20–7.54 ppm) using 2D NMR (COSY, HSQC) .
  • Purity Confirmation : Combine HPLC (97% purity threshold) with TOF-MS to detect trace impurities .

Q. How to assess potential biological activity?

  • In Silico Screening : Perform molecular docking with target enzymes (e.g., kinases) using the morpholinyl group as a hydrogen-bond acceptor .
  • In Vitro Assays : Test enzyme inhibition (IC50) and cytotoxicity (MTT assay) against cancer cell lines .

Q. What mechanistic pathways govern its reactivity?

  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., azide addition) .
  • Computational Modeling : Use DFT to map nucleophilic attack pathways on the pyrido[1,2-a]benzimidazole core .

Q. What derivatization strategies enhance functionality?

  • Morpholine Modification : Introduce substituents via alkylation (e.g., propyl chain elongation) or oxidation (hydroxylation) .
  • Nitrile Utilization : Convert nitrile to amide or tetrazole groups for improved bioactivity .

Q. How to address reproducibility issues in scale-up?

  • Stoichiometric Precision : Use automated syringe pumps for reagent addition to maintain 1.00:7.50 equiv ratios .
  • Purification Consistency : Replace flash chromatography with recrystallization for larger batches .

Q. What challenges arise in scaling synthesis to gram-scale?

  • Solvent Volume Management : Optimize solvent-to-substrate ratios (e.g., 7 mL methylene chloride per 100 mg substrate) to avoid dilution effects .
  • Thermal Control : Implement jacketed reactors for exothermic steps (e.g., azide addition at 50°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile

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